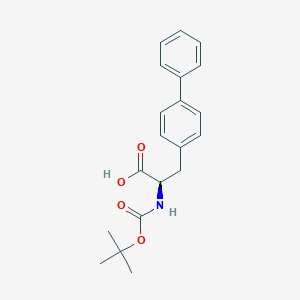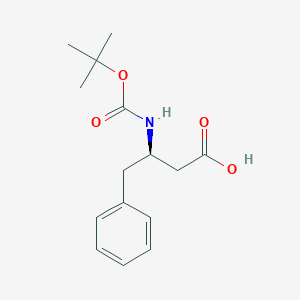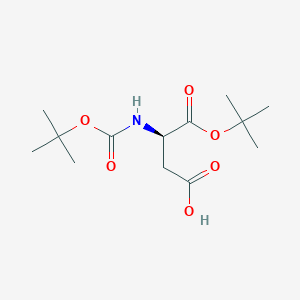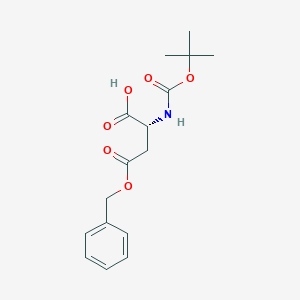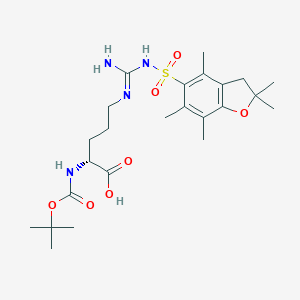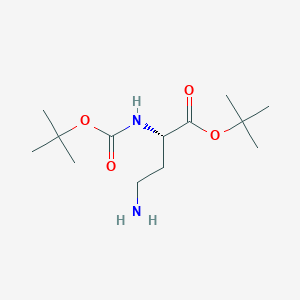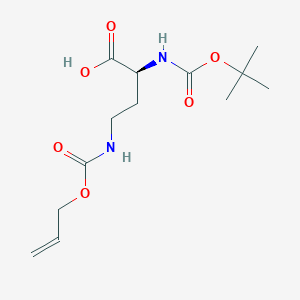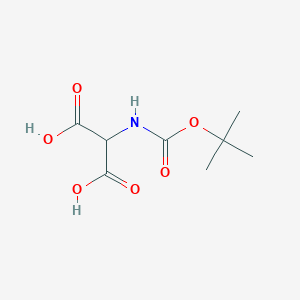
2-((tert-Butoxycarbonyl)amino)malonic acid
Descripción general
Descripción
2-((tert-Butoxycarbonyl)amino)malonic acid, also known as Boc-Dap-OH, is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . Its molecular formula is C8H13NO6 and its molecular weight is 219.19 g/mol.
Synthesis Analysis
The synthesis of 2-((tert-Butoxycarbonyl)amino)malonic acid involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) . These Boc-AAILs are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Molecular Structure Analysis
The molecular structure of 2-((tert-Butoxycarbonyl)amino)malonic acid is represented by the formula C8H13NO6 . The exact mass is 219.07400 .Chemical Reactions Analysis
The 2-((tert-Butoxycarbonyl)amino)malonic acid is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .Aplicaciones Científicas De Investigación
N-tert-Butoxycarbonylation of Amines
N-tert-Butoxycarbonylation is a pivotal reaction in the synthesis of N-Boc protected amino acids, which are essential for peptide synthesis due to their resistance to racemization. Heydari et al. (2007) highlighted the efficiency of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, offering an environmentally benign method for the synthesis of N-Boc derivatives Heydari, Roohollah Kazem Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007.
Electrophilic Amination
Baburaj and Thambidurai (2012) demonstrated the synthesis of terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids via electrophilic amination, employing N-Boc-O-tosyl hydroxylamine as an effective NH-Boc transfer reagent. This method facilitates the synthesis of modified peptides and biologically active heterocyclic derivatives Baburaj & Thambidurai, 2012.
tert-Butoxycarbonylation Reagent Development
The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for acidic proton-containing substrates is described by Saito, Ouchi, and Takahata (2006). This reagent allows for the chemoselective and high-yield tert-butoxycarbonylation under mild conditions Saito, Ouchi, & Takahata, 2006.
N-Boc Deprotection Methods
An efficient and sustainable method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent was developed by Procopio et al. (2022). This method represents a cleaner alternative to traditional deprotection strategies, contributing to environmentally friendlier peptide synthesis processes Procopio, Siciliano, De Rose, Trombino, Cassano, & Di Gioia, 2022.
Synthesis of Amino Acid Derivatives
Krishnamurthy et al. (2015) utilized diethyl malonate derivatives for the synthesis of racemic 2-amino-5-hexenoic acid and its resolution into enantiomerically pure amino acids with tert-butoxycarbonyl (Boc) protection. This process is pivotal for the synthesis of 5-hydroxypipecolic acid, showcasing the versatility of Boc-protected amino acids in synthesizing complex molecules Krishnamurthy, Venkataprasad, Chand Vagvala, Moriguchi, & Tsuge, 2015.
Safety And Hazards
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO6/c1-8(2,3)15-7(14)9-4(5(10)11)6(12)13/h4H,1-3H3,(H,9,14)(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOUGIFZJJVBOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592972 | |
| Record name | [(tert-Butoxycarbonyl)amino]propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)malonic acid | |
CAS RN |
119881-02-6 | |
| Record name | [(tert-Butoxycarbonyl)amino]propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

